molecular formula C17H19N5OS B2837800 (1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171243-49-4

(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2837800
CAS No.: 1171243-49-4
M. Wt: 341.43
InChI Key: RGZCNYMXHOMYKE-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiazole rings, followed by their combination with the piperazine ring. One common synthetic route is as follows:

  • Synthesis of 1-methyl-1H-pyrazol-3-yl: : This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.

  • Synthesis of 4-methylbenzo[d]thiazol-2-yl: : This involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents.

  • Coupling Reaction: : The pyrazole and thiazole derivatives are then coupled using a piperazine linker. This step often requires the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrazoles or thiazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.

  • Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.

  • Material Science: : It can be incorporated into polymers or coatings to enhance material properties.

  • Organic Synthesis: : It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of pyrazole, thiazole, and piperazine rings. Similar compounds include:

  • 1-methyl-1H-pyrazol-4-yl derivatives: : These compounds share the pyrazole ring but differ in their substitution patterns.

  • 4-methylbenzo[d]thiazol-2-yl derivatives: : These compounds contain the thiazole ring but lack the pyrazole and piperazine moieties.

  • Piperazine derivatives: : These compounds contain the piperazine ring but differ in their attached functional groups.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-4-3-5-14-15(12)18-17(24-14)22-10-8-21(9-11-22)16(23)13-6-7-20(2)19-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZCNYMXHOMYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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